N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(2-methoxyphenoxy)methyl]benzamide
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Overview
Description
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the coupling of the benzothiophene derivative with the methoxyphenoxybenzamide moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups .
Scientific Research Applications
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide
- N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Uniqueness
N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE is unique due to its combination of functional groups and structural features. The presence of the methoxyphenoxy moiety, in particular, distinguishes it from similar compounds and may contribute to its specific biological activity and chemical reactivity .
Properties
Molecular Formula |
C28H30N2O3S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(2-methoxyphenoxy)methyl]benzamide |
InChI |
InChI=1S/C28H30N2O3S/c1-28(2,3)20-12-13-21-22(16-29)27(34-25(21)15-20)30-26(31)19-9-7-8-18(14-19)17-33-24-11-6-5-10-23(24)32-4/h5-11,14,20H,12-13,15,17H2,1-4H3,(H,30,31) |
InChI Key |
UMHGJOJQLPHDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC(=C3)COC4=CC=CC=C4OC |
Origin of Product |
United States |
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